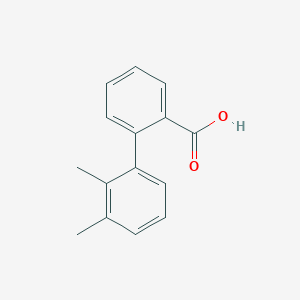
5-(2,3-Dichlorophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dichlorophenyl)picolinic acid (DCPA) is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and industrial industries. DCPA is a colorless solid with a molecular weight of 217.03 g/mol and a melting point of 128-131°C. It is a derivative of picolinic acid and is composed of two chlorine atoms and a phenyl group attached to the nitrogen atom of the picolinic acid. DCPA is a versatile compound that can be used in a variety of applications due to its high solubility in both organic and aqueous solvents.
科学研究应用
5-(2,3-Dichlorophenyl)picolinic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of new organic compounds and as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 5-(2,3-Dichlorophenyl)picolinic acid, 95% has also been used in the synthesis of polymeric materials and as a catalyst for the synthesis of polymers. It is also used as a reagent in the synthesis of polysaccharides and other polymers.
作用机制
5-(2,3-Dichlorophenyl)picolinic acid, 95% is a strong acid and can act as a proton donor in a variety of reactions. It can act as a Lewis acid to promote the formation of covalent bonds between molecules. It can also act as a Bronsted-Lowry acid to promote the formation of ionic bonds between molecules. In addition, 5-(2,3-Dichlorophenyl)picolinic acid, 95% can act as a catalyst in a variety of reactions, including the hydrolysis of esters and the hydrolysis of amides.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. 5-(2,3-Dichlorophenyl)picolinic acid, 95% has also been shown to have anti-inflammatory and antioxidant effects, as well as to have antifungal and antiviral activity.
实验室实验的优点和局限性
5-(2,3-Dichlorophenyl)picolinic acid, 95% has a number of advantages and limitations for laboratory experiments. One of the advantages of using 5-(2,3-Dichlorophenyl)picolinic acid, 95% is its high solubility in both organic and aqueous solvents, which makes it suitable for use in a variety of laboratory experiments. Another advantage is its high reactivity, which makes it useful for a variety of reactions. One limitation is its sensitivity to light and air, which can lead to the decomposition of the compound. Additionally, 5-(2,3-Dichlorophenyl)picolinic acid, 95% is a strong acid and can be corrosive, so it should be handled with caution in the laboratory.
未来方向
5-(2,3-Dichlorophenyl)picolinic acid, 95% has a number of potential future applications in the pharmaceutical, agricultural, and industrial industries. One potential application is in the synthesis of new organic compounds. 5-(2,3-Dichlorophenyl)picolinic acid, 95% can also be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 5-(2,3-Dichlorophenyl)picolinic acid, 95% can be used as a catalyst in the synthesis of polymeric materials and as a reagent in the synthesis of polysaccharides and other polymers. Finally, 5-(2,3-Dichlorophenyl)picolinic acid, 95% can be used in the development of new drugs, agrochemicals, and other industrial products.
合成方法
5-(2,3-Dichlorophenyl)picolinic acid, 95% can be synthesized by the reaction between 2,3-dichlorobenzoic acid and pyridine in aqueous solution. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide and a catalyst such as zinc chloride. The reaction is complete within 1-2 hours and yields 5-(2,3-Dichlorophenyl)picolinic acid, 95% in high yields.
属性
IUPAC Name |
5-(2,3-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYJIWZWZMAXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














